molecular formula C5H5NO B1411355 4-Hydroxypyridine-d5 CAS No. 45503-33-1

4-Hydroxypyridine-d5

Cat. No.: B1411355
CAS No.: 45503-33-1
M. Wt: 100.13 g/mol
InChI Key: GCNTZFIIOFTKIY-HXRFYODMSA-N
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Description

4-Hydroxypyridine-d5 is a deuterated form of 4-hydroxypyridine, a heterocyclic organic compound with a hydroxyl group attached to the pyridine ring. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance spectroscopy.

Biochemical Analysis

Cellular Effects

4-Hydroxypyridine-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to protect brain cells against ischemic damage by modulating calcium dynamics and gene expression in cortical cells . Additionally, it exhibits antiproliferative activity against certain tumor cell lines, indicating its potential role in cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The hydroxylation of this compound by flavin-dependent monooxygenases is a key step in its catabolic pathway. This interaction leads to the formation of 3,4-dihydroxypyridine, which undergoes further enzymatic transformations . These interactions highlight the compound’s role in enzyme inhibition and activation, as well as its impact on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under recommended storage conditions, but its chemical purity should be re-analyzed after three years . Long-term effects on cellular function have been observed, particularly in the context of its protective role against ischemic damage in brain cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects on brain cells, while higher doses may lead to toxic or adverse effects. The compound’s impact on cellular metabolism and gene expression is dose-dependent, with higher doses potentially causing significant changes in these processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of pyridine derivatives. In Arthrobacter sp. IN13, the initial hydroxylation of this compound by KpiA leads to the formation of 3,4-dihydroxypyridine, which is further processed by KpiC and KpiB to form 3-formylpyruvate . These metabolic pathways highlight the compound’s role in enzyme interactions and metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s transport mechanisms are crucial for its role in cellular processes and biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Hydroxypyridine-d5 typically involves the deuteration of 4-hydroxypyridine. One common method includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) under specific reaction conditions . The process may involve heating the compound in the presence of a deuterium source to achieve the desired isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes, ensuring high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypyridine-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-pyridone-d5.

    Reduction: Reduction reactions can convert it to 4-hydroxypiperidine-d5.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: 4-Pyridone-d5

    Reduction: 4-Hydroxypiperidine-d5

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

4-Hydroxypyridine-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:

    Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development to understand the pharmacokinetics and dynamics of deuterated drugs.

    Industry: Applied in the synthesis of deuterated compounds for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypyridine: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.

    4-Pyridone: An oxidized form of 4-hydroxypyridine, used in different chemical reactions.

    4-Hydroxypiperidine: A reduced form, used in various synthetic applications.

Uniqueness

4-Hydroxypyridine-d5 is unique due to its deuterium labeling, which provides advantages in nuclear magnetic resonance spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise and detailed analysis compared to its non-deuterated counterparts .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-deuteriooxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)/i1D,2D,3D,4D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNTZFIIOFTKIY-HXRFYODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1O[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45503-33-1
Record name 45503-33-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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